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Compound of Interest

Compound Name: 4-Fluoro-2-hydroxybenzaldehyde

Cat. No.: B130115 Get Quote

4-Fluoro-2-hydroxybenzaldehyde, also known as 4-Fluorosalicylaldehyde, is a key

substituted aromatic aldehyde with the chemical formula C₇H₅FO₂ and a molecular weight of

approximately 140.11 g/mol .[1][2] Its structural features make it a valuable precursor and

building block in the synthesis of novel chemical entities, particularly in the pharmaceutical

sector. It is utilized as a reagent in the synthesis of quinoline derivatives, which are being

explored for their potential antibacterial and antituberculosis properties.[2]

For researchers and drug development professionals, the precise structural confirmation and

purity assessment of such intermediates are non-negotiable. Mass spectrometry (MS) stands

as a cornerstone analytical technique, offering unparalleled sensitivity and structural

information. This guide provides a comprehensive overview of the mass spectrometric behavior

of 4-Fluoro-2-hydroxybenzaldehyde, focusing on the principles of fragmentation,

experimental protocols, and data interpretation to ensure analytical integrity.

Chapter 1: Ionization and Instrumentation:
Methodologies for a Multifaceted Molecule
The choice of mass spectrometry technique is dictated by the analyte's physicochemical

properties. 4-Fluoro-2-hydroxybenzaldehyde, being a relatively volatile and thermally stable

solid, is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and

Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS is the predominant technique for analyzing volatile and semi-volatile organic

compounds. The analyte is vaporized and separated on a chromatographic column before

entering the mass spectrometer.

Ionization Technique: Electron Ionization (EI): The gold standard for GC-MS is Electron

Ionization (EI). In this "hard" ionization technique, the gaseous analyte is bombarded with a

high-energy electron beam, typically at 70 electron volts (eV).[3][4] This process is highly

energetic and reproducible, leading to the formation of a molecular ion (M•+) and a

consistent, extensive fragmentation pattern. This pattern serves as a chemical "fingerprint,"

which is invaluable for unequivocal compound identification and structural elucidation. The

reliability of EI spectra allows for robust comparison against established spectral libraries like

the NIST Mass Spectral Library.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for analyzing complex reaction mixtures or for

thermally labile compounds where the high temperatures of a GC inlet could cause

degradation.

Ionization Techniques: ESI and APCI: For LC-MS, "soft" ionization techniques are employed

to gently ionize the molecule, often preserving the molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): Ideal for polar molecules, ESI generates ions from a

solution. For a compound like 4-Fluoro-2-hydroxybenzaldehyde, it would typically be

observed in negative ion mode as the deprotonated molecule [M-H]⁻, owing to its acidic

phenolic hydroxyl group. A patent for the related isomer, 2-fluoro-4-hydroxybenzaldehyde,

demonstrates this principle with the detection of the [M-H]⁻ ion at m/z 139.[7]

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar molecules, APCI

is another viable option that can effectively ionize the analyte.

Chapter 2: Deciphering the Fragmentation Code:
The EI Mass Spectrum
Under Electron Ionization, the 4-Fluoro-2-hydroxybenzaldehyde molecule undergoes a

series of predictable bond cleavages. While a publicly indexed spectrum for this specific isomer
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is not readily available, a highly reliable fragmentation pathway can be predicted based on the

established behavior of its structural analogues, such as 4-fluorobenzaldehyde[3][5],

salicylaldehyde[8], and 4-hydroxybenzaldehyde.[9][10]

The Molecular Ion (M•+)
The initial event in the EI source is the removal of a single electron to form the molecular ion

radical cation (M•+).

m/z 140: This peak represents the intact molecule with a single positive charge and

corresponds to the nominal molecular weight of 4-Fluoro-2-hydroxybenzaldehyde
(C₇H₅FO₂•+). Its presence and intensity are crucial for confirming the molecular mass of the

analyte.

Primary Fragmentation Pathways
The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

The primary cleavages are characteristic of aromatic aldehydes and phenols.

[M-H]⁺ (m/z 139): The loss of a single hydrogen radical (H•) from the aldehyde group is a

hallmark fragmentation pathway for benzaldehydes.[3] This results in the formation of a

stable acylium cation. This fragment is often the most abundant peak (base peak) in the

spectrum.

[M-CHO]⁺ (m/z 111): This significant fragment arises from the cleavage of the C-C bond

between the aromatic ring and the formyl group, leading to the loss of a neutral formyl radical

(•CHO). The resulting ion is a 4-fluoro-2-hydroxyphenyl cation.

[M-H-CO]⁺ (m/z 111): An alternative pathway, common for phenolic aldehydes, involves the

initial loss of the aldehydic hydrogen followed by the loss of a neutral carbon monoxide (CO)

molecule from the resulting acylium ion. This pathway also leads to a fragment at m/z 111,

corresponding to a fluorophenol-derived cation.

Data Summary: Predicted EI Fragmentation
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m/z (Mass-to-Charge Ratio) Proposed Ion Structure Interpretation

140 [C₇H₅FO₂]•+ Molecular Ion (M•+)

139 [C₇H₄FO₂]⁺
Loss of H• from the aldehyde

group ([M-H]⁺)

111 [C₆H₄FO]⁺
Loss of the formyl radical

(•CHO) from M•+ ([M-CHO]⁺)

111 [C₆H₄FO]⁺
Loss of CO from the [M-H]⁺ ion

([M-H-CO]⁺)

Visualization of Fragmentation
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m/z 140
[C₇H₅FO₂]•⁺

(Molecular Ion)

m/z 139
[C₇H₄FO₂]⁺- H•

m/z 111
[C₆H₄FO]⁺- •CHO

- CO
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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